Functional Class Shift: From Serotonin Releaser to nAChR Allosteric Modulator vs. 1-(4-Nitrophenyl)piperazine
This compound's primary pharmacological class differs fundamentally from its core analog, 1-(4-nitrophenyl)piperazine (pNPP). While pNPP is a potent partial serotonin releasing agent with an EC50 of 19-43 nM [1], the addition of the benzylsulfonyl group to form 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine eliminates this activity and instead confers the ability to act as a negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine receptors (nAChRs) [2]. This functional class shift is a critical distinction for researchers focused on cholinergic signaling versus monoaminergic neurotransmission.
| Evidence Dimension | Primary Pharmacological Activity |
|---|---|
| Target Compound Data | Negative allosteric modulator of human α4β2 and α3β4 nAChRs |
| Comparator Or Baseline | 1-(4-Nitrophenyl)piperazine (pNPP): Selective partial serotonin releasing agent, EC50 = 19-43 nM |
| Quantified Difference | Functional class change from serotonin releaser to nAChR allosteric modulator |
| Conditions | Comparison based on established literature for comparator [1] and SAR study for target compound class [2]. |
Why This Matters
This functional class difference is paramount for experimental design, ensuring the correct pharmacological tool is selected for studies targeting either the serotonergic or cholinergic systems.
- [1] Wikipedia. para-Nitrophenylpiperazine. View Source
- [2] Henderson BJ, Carper DJ, Gonzalez-Cestari TF, Yi B, Mahasenan K, Pavlovicz RE, et al. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. J Med Chem. 2011 Dec 22;54(24):8681-92. View Source
